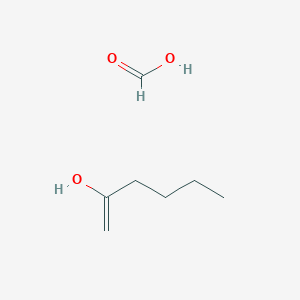

Formic acid;hex-1-en-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

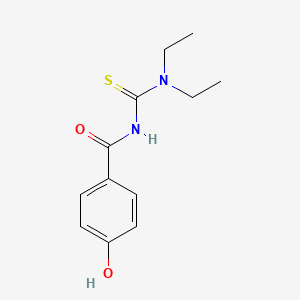

Formic acid: and hex-1-en-2-ol are two distinct chemical compoundsIt is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Hex-1-en-2-ol is an organic compound with the chemical formula C6H12O. It is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon.

Métodos De Preparación

Formic acid: can be prepared through several methods:

Laboratory Preparation: Formic acid can be synthesized by the decarboxylation of oxalic acid with glycerol at 110°C.

Industrial Production:

Hex-1-en-2-ol: can be prepared by refluxing hexan-1-ol with an acid catalyst .

Análisis De Reacciones Químicas

Formic acid: undergoes various chemical reactions:

Oxidation: Formic acid can be oxidized to carbon dioxide and water.

Reduction: It can act as a reducing agent, splitting into hydride and carbon dioxide.

Dehydration: In the presence of concentrated sulfuric acid, formic acid decomposes to form carbon monoxide and water.

Hex-1-en-2-ol: can undergo:

Oxidation: It can be oxidized to form hex-1-en-2-one.

Hydration: It can react with water to form hexan-2-ol.

Aplicaciones Científicas De Investigación

Formic acid: has numerous applications:

Chemistry: Used as a reducing agent and in the synthesis of various chemicals.

Biology: Plays a role in the metabolism of certain organisms.

Medicine: Used as a preservative and antibacterial agent in livestock feed.

Industry: Employed in the production of rubber, textiles, and as a descaler.

Hex-1-en-2-ol: is used in:

Fragrance Industry: As a component in perfumes and fragrances.

Organic Synthesis: As an intermediate in the synthesis of other organic compounds.

Mecanismo De Acción

Formic acid: exerts its effects through various mechanisms:

Reducing Agent: It donates electrons in redox reactions.

Metabolism: It is metabolized in the body to carbon dioxide and water.

Hex-1-en-2-ol: acts primarily as an intermediate in organic reactions, participating in various chemical transformations.

Comparación Con Compuestos Similares

Formic acid: can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . Its uniqueness lies in its simplicity and dual functional groups, allowing it to act as both an acid and an aldehyde .

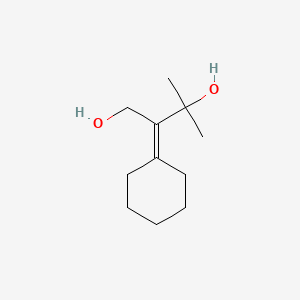

Hex-1-en-2-ol: can be compared with other unsaturated alcohols like hex-2-en-1-ol and hex-3-en-1-ol. Its unique structure with the double bond at the first carbon and hydroxyl group at the second carbon distinguishes it from other similar compounds .

Propiedades

Número CAS |

134965-38-1 |

|---|---|

Fórmula molecular |

C7H14O3 |

Peso molecular |

146.18 g/mol |

Nombre IUPAC |

formic acid;hex-1-en-2-ol |

InChI |

InChI=1S/C6H12O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h7H,2-5H2,1H3;1H,(H,2,3) |

Clave InChI |

XDVJCWPDUZXVTC-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=C)O.C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)

![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)

![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)